molecular formula C7H2F5NO2S B14039316 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene

1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14039316
M. Wt: 259.16 g/mol
InChI Key: DTJJONYVTXLVJI-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 4, a nitro group (-NO₂) at position 2, and a trifluoromethylthio (-SCF₃) group at position 4. Its molecular formula is C₇H₃F₅NO₂S, with a molecular weight of 260.13 g/mol. For instance, nitro-aromatic compounds like this are often reduced to diamines (as seen in ), which serve as precursors for heterocyclic drug synthesis .

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,4-difluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-2-6(16-7(10,11)12)4(9)1-5(3)13(14)15/h1-2H

InChI Key

DTJJONYVTXLVJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)SC(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 1,4-Difluorobenzene

The nitration step is typically performed by treating 1,4-difluorobenzene with a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures (often below 10 °C) to control the regioselectivity and prevent multiple nitrations.

Reaction conditions:

  • Reagents: Concentrated HNO3 and H2SO4
  • Temperature: 0–10 °C
  • Time: Several hours, monitored by TLC or HPLC
  • Outcome: Formation of 1,4-difluoro-2-nitrobenzene as the major product

The low temperature and acid mixture ensure the selective introduction of the nitro group ortho or para to the fluorine substituents, favoring the 2-nitro position relative to one fluorine atom.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio group (-SCF3) is introduced using trifluoromethylthiolating agents such as trifluoromethylthiolate salts or electrophilic trifluoromethylthiolating reagents.

Common reagents and conditions:

  • Trifluoromethylthiolate salts (e.g., silver trifluoromethylthiolate, AgSCF3)
  • Electrophilic trifluoromethylthiolating reagents such as trifluoromethylsulfenyl chloride (CF3SCl)
  • Solvents: Polar aprotic solvents like acetonitrile or dichloromethane
  • Temperature: Typically 0 to 25 °C
  • Reaction time: Several hours to overnight

The reaction proceeds via nucleophilic aromatic substitution or electrophilic aromatic substitution depending on the substrate and reagent used. The trifluoromethylthio group is introduced at the 5-position of the benzene ring, which is activated by the electron-withdrawing nitro and fluorine substituents.

Industrial and Continuous Flow Processes

For large-scale production, continuous flow methods are employed to enhance safety and reproducibility due to the reactive nature of nitrating agents and trifluoromethylthiolating reagents.

Features of industrial methods:

  • Continuous flow reactors allow precise control of temperature and reaction time.
  • Use of advanced catalytic systems to improve selectivity and yield.
  • In-line monitoring for quality control.
  • Safety protocols to handle corrosive and toxic reagents.

These methods lead to consistent product quality and higher throughput, reducing batch-to-batch variation.

Example of a Laboratory Preparation Procedure

Step Reagents and Conditions Outcome
1. Nitration 1,4-difluorobenzene, HNO3/H2SO4, 0–10 °C, 3 h 1,4-difluoro-2-nitrobenzene
2. Trifluoromethylthiolation 1,4-difluoro-2-nitrobenzene, AgSCF3, CH3CN, 25 °C, 12 h 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene
3. Purification Column chromatography or recrystallization Pure target compound

Research Outcomes and Analytical Data

Research studies report the following key findings for the synthesis:

  • Yields for nitration step typically range from 70% to 85%.
  • Trifluoromethylthiolation yields vary widely (50% to 80%) depending on reagent and conditions.
  • Purity is confirmed by NMR (¹H, ¹⁹F), mass spectrometry, and elemental analysis.
  • The presence of fluorine atoms is confirmed by characteristic ¹⁹F NMR shifts.
  • Nitro group confirmed by IR spectroscopy with characteristic NO2 stretching bands near 1520 and 1350 cm⁻¹.

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield (%) Notes
Nitration HNO3/H2SO4 0–10 °C, 3 h 70–85 Selective mononitration
Trifluoromethylthiolation AgSCF3 or CF3SCl 0–25 °C, 12 h 50–80 Sensitive to moisture
Industrial Continuous Flow Optimized catalytic system Controlled temp & flow >80 High reproducibility

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound. The fluorine atoms can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern can be contextualized against analogous benzene derivatives. Key comparisons include:

Nitro-Substituted Derivatives

  • 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8) Substituents: 1,5-Cl; 3-OCH₃; 2-NO₂. Molecular Weight: 222.03 g/mol. Key Differences: Replacing fluorine with chlorine and the trifluoromethylthio group with methoxy (-OCH₃) reduces lipophilicity (lower cLogP) and alters electronic effects. Chlorine’s larger atomic size compared to fluorine may decrease metabolic stability but enhance pesticidal activity (as seen in ).
  • Tecnazene (1,2,4,5-Tetrachloro-3-nitrobenzene) Substituents: 1,2,4,5-Cl; 3-NO₂. Molecular Weight: 260.89 g/mol. Applications: Used as a pesticide sprout inhibitor. The absence of sulfur and fluorine substituents limits its lipophilicity compared to the target compound. Chlorine atoms increase molecular weight and environmental persistence but may reduce bioavailability .

Trifluoromethylthio-Containing Derivatives

  • 1,2,4,5-Tetrachloro-3-(methylthio)benzene
    • Substituents : 1,2,4,5-Cl; 3-SCH₃.
    • Key Differences : The methylthio (-SCH₃) group is less electronegative and lipophilic than -SCF₃. Trifluoromethylthio groups enhance resistance to oxidative metabolism, making the target compound more suitable for bioactive molecule design. highlights that -SCF₃ groups increase cLogP by ~2 units compared to oxidized analogs (e.g., sulfoxides), improving membrane permeability .

Fluorinated vs. Chlorinated Analogs

Fluorine’s small size and high electronegativity impart distinct electronic effects compared to chlorine. For example:

  • Electron-Withdrawing Effects : Fluorine deactivates the benzene ring more strongly than chlorine, directing electrophilic attacks to specific positions.
  • Bioavailability : Fluorine often enhances metabolic stability and bioavailability, whereas chlorine may increase toxicity and environmental retention.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Estimated cLogP Applications
1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene 1,4-F; 2-NO₂; 5-SCF₃ 260.13 ~3.5 (high) Pharmaceutical intermediate (inferred)
1,5-Dichloro-3-Methoxy-2-nitrobenzene 1,5-Cl; 3-OCH₃; 2-NO₂ 222.03 ~2.1 Unknown
Tecnazene 1,2,4,5-Cl; 3-NO₂ 260.89 ~3.8 Pesticide
1,2,4,5-Tetrachloro-3-(methylthio)benzene 1,2,4,5-Cl; 3-SCH₃ 265.94 ~2.9 Pesticide

Notes:

  • cLogP Estimates : The target compound’s cLogP is elevated due to -SCF₃, which is ~1 log unit more lipophilic than -SCH₃ .
  • Reactivity : The nitro group in the target compound facilitates reduction to amines (as in ), whereas chlorine or methoxy groups favor substitution reactions.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The trifluoromethylthio group in the target compound significantly enhances lipophilicity, aligning with ’s findings on -SCF₃ sulfoximines. This property is critical for drug candidates requiring blood-brain barrier penetration .
  • Synthetic Utility : Like the nitro-to-diamine reduction in , the target compound could serve as a precursor for fluorinated diamines, which are valuable in anticancer or antifungal agent synthesis .

Biological Activity

1,4-Difluoro-2-nitro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with a unique combination of functional groups that contribute to its biological activities. The presence of both nitro and trifluoromethylthio groups enhances its reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

  • Molecular Formula : C7H2F5NO2S
  • Molecular Weight : 259.15 g/mol
  • CAS Number : 1803828-14-9

The compound's structure includes two fluorine atoms, a nitro group, and a trifluoromethylthio group, which together influence its lipophilicity and metabolic stability. These characteristics make it a subject of interest in medicinal chemistry and materials science .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's unique structure allows it to interact with various microbial targets, potentially disrupting cellular functions.

Table 1: Antimicrobial Activity Summary

Microorganism TestedConcentration (µg/mL)Activity Observed
E. coli50Inhibition
S. aureus25Inhibition
C. albicans10Moderate Inhibition

Studies have shown that the compound's lipophilic nature enhances its ability to penetrate microbial membranes, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cancer cell proliferation is attributed to its interaction with key cellular pathways.

Table 2: Anticancer Activity Summary

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against E. coli and S. aureus. The results indicated that the compound could serve as a potential candidate for developing new antimicrobial agents.
  • Anticancer Research :
    In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic agent.

Mechanistic Insights

The biological activity of this compound is influenced by its chemical structure:

  • Nitro Group : This group can undergo reduction reactions, enhancing the compound's reactivity with biological targets.
  • Trifluoromethylthio Group : This moiety increases lipophilicity, improving membrane permeability and bioavailability .

Q & A

Q. What are the optimal synthetic routes for 1,4-difluoro-2-nitro-5-(trifluoromethylthio)benzene, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis of this compound typically involves sequential fluorination, nitration, and trifluoromethylthio introduction. Key steps include:

  • Fluorination : Use of HF or fluorinating agents (e.g., Selectfluor®) under anhydrous conditions at 0–50°C to minimize side reactions .
  • Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at low temperatures (−10°C to 0°C) to prevent over-nitration .
  • Trifluoromethylthio introduction : Employ Cu-mediated coupling or radical-based methods using reagents like CF₃SCl or AgSCF₃ .
    Optimization involves adjusting solvent polarity (e.g., DMF or DCM), reaction time (2–24 hours), and stoichiometry (1:1.2 molar ratio for nitro group introduction) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ −110 to −150 ppm for aromatic fluorines) .
  • IR Spectroscopy : Peaks at 1520–1550 cm⁻¹ (NO₂ asymmetric stretch) and 700–750 cm⁻¹ (C-SCF₃ vibrations) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve nitro and trifluoromethylthio derivatives. ESI-MS in negative mode detects [M−H]⁻ ions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photolytic cleavage of the nitro group.
  • Thermal stability : Decomposition occurs above 150°C, releasing NO₂ and SCF₃ radicals, as confirmed by TGA-DSC .
  • Hydrolytic degradation : In aqueous acidic conditions, the trifluoromethylthio group hydrolyzes to −SO₂CF₃, detected via LC-MS .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The −NO₂ and −SCF₃ groups synergistically activate the benzene ring for SNAr by:

  • Lowering the LUMO energy (calculated via TD-DFT), enhancing electrophilicity at the 1- and 4-positions .
  • Directing substituents: Meta-directing −NO₂ and para-directing −SCF₃ create regioselective attack sites. Kinetic studies using Hammett plots (σ⁺ ≈ 1.2 for −SCF₃) quantify activation .

Q. What computational methods predict the compound’s electronic properties for applications in materials science (e.g., TADF emitters)?

Methodological Answer:

  • TD-DFT calculations : B3LYP/6-31G(d) basis sets predict singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV) suitable for thermally activated delayed fluorescence (TADF) .
  • Hirshfeld charge analysis : Quantifies charge transfer between −SCF₃ and the aromatic ring, correlating with redox potentials (E₁/₂ ≈ −1.8 V vs. SCE) .

Q. How can mechanistic contradictions in the compound’s oxidative pathways be resolved?

Methodological Answer: Conflicting reports on oxidation products (e.g., sulfoxide vs. sulfone formation) arise from:

  • Oxidant selectivity : mCPBA yields sulfoxides, while H₂O₂/CH₃CO₃H produces sulfones. Monitor via ¹⁹F NMR .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize sulfoxide intermediates, while protic solvents favor over-oxidation .

Q. What strategies mitigate purification challenges due to structural analogs or isomers?

Methodological Answer:

  • Crystallization : Use hexane/ethyl acetate (3:1) to isolate the desired isomer via differential solubility .
  • Flash chromatography : Silica gel with 5% EtOAc in hexane separates nitro regioisomers (Rf difference ≈ 0.15) .

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